molecular formula C28H56O2 B13800339 Decyl 16-methylheptadecanoate CAS No. 97259-84-2

Decyl 16-methylheptadecanoate

Cat. No.: B13800339
CAS No.: 97259-84-2
M. Wt: 424.7 g/mol
InChI Key: UUHBCYOCNFWRAH-UHFFFAOYSA-N
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Description

Decyl 16-methylheptadecanoate is an ester compound with the molecular formula C28H56O2. It is known for its unique structure, which includes a decyl group attached to a 16-methylheptadecanoic acid. This compound is often used in various industrial applications due to its chemical properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl 16-methylheptadecanoate can be synthesized through the esterification of 16-methylheptadecanoic acid with decanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, 16-methylheptadecanoic acid and decanol, are mixed in the presence of an acid catalyst. The mixture is heated and continuously stirred to ensure complete reaction. The water formed during the reaction is removed through distillation, and the final product is purified through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Decyl 16-methylheptadecanoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids and alcohols.

    Reduction: The ester can be reduced to form the corresponding alcohol and alkane.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to form 16-methylheptadecanoic acid and decanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols and alkanes.

    Hydrolysis: 16-methylheptadecanoic acid and decanol.

Scientific Research Applications

Decyl 16-methylheptadecanoate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on biological membranes and its potential as a bioactive compound.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Used in the formulation of cosmetics, lubricants, and plasticizers due to its stability and non-toxic nature.

Mechanism of Action

The mechanism of action of decyl 16-methylheptadecanoate involves its interaction with biological membranes. The ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane dynamics and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    16-methylheptadecanoic acid: The parent acid of decyl 16-methylheptadecanoate.

    Decyl stearate: Another ester with a similar structure but different chain length.

    Methyl 16-methylheptadecanoate: An ester with a methyl group instead of a decyl group.

Uniqueness

This compound is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. Its stability and non-toxic nature make it suitable for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

97259-84-2

Molecular Formula

C28H56O2

Molecular Weight

424.7 g/mol

IUPAC Name

decyl 16-methylheptadecanoate

InChI

InChI=1S/C28H56O2/c1-4-5-6-7-8-17-20-23-26-30-28(29)25-22-19-16-14-12-10-9-11-13-15-18-21-24-27(2)3/h27H,4-26H2,1-3H3

InChI Key

UUHBCYOCNFWRAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC(C)C

Origin of Product

United States

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